Sodium 3-((4-amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonate
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Overview
Description
Sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate: is an organic compound commonly used as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,5-dimethoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid in an alkaline medium to form the final azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a dye in various chemical reactions to track reaction progress and identify compounds.
- Acts as a pH indicator in titrations.
Biology:
- Employed in staining techniques for microscopy to visualize cellular components.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Utilized in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group (N=N), which can undergo various chemical transformations. The molecular targets include aromatic rings that can participate in electrophilic and nucleophilic substitution reactions. The pathways involved often include the formation of intermediates that can further react to form stable products .
Comparison with Similar Compounds
- Sodium 4-[(4-amino-2,5-dimethoxyphenyl)azo]benzenesulfonate
- Sodium 3-[(4-amino-2,5-dimethylphenyl)azo]-4-hydroxybenzenesulfonate
Uniqueness:
- The presence of methoxy groups on the aromatic ring enhances the electron-donating properties, making it more reactive in certain chemical reactions.
- The sulfonate group increases the compound’s solubility in water, making it suitable for various aqueous applications.
By understanding the detailed properties and applications of sodium 3-[(4-amino-2,5-dimethoxyphenyl)azo]-4-hydroxybenzenesulfonate, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
85895-90-5 |
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Molecular Formula |
C14H14N3NaO6S |
Molecular Weight |
375.33 g/mol |
IUPAC Name |
sodium;3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C14H15N3O6S.Na/c1-22-13-7-11(14(23-2)6-9(13)15)17-16-10-5-8(24(19,20)21)3-4-12(10)18;/h3-7,18H,15H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
QSZCNPYUGYQZHA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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